molecular formula C15H13NO2 B12610675 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione CAS No. 919286-78-5

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione

Cat. No.: B12610675
CAS No.: 919286-78-5
M. Wt: 239.27 g/mol
InChI Key: UKRJXQOPMHTTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the treatment of certain intermediates with phosphorus oxychloride (POCl3) at elevated temperatures can yield the desired compound . Additionally, reactions involving primary and secondary amines in dimethylformamide (DMF) at high temperatures have been reported to produce tetracyclic compounds with good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione. For instance, derivatives of this compound have been synthesized and tested for cytotoxicity against several human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells. The results indicated promising cytotoxic activity, particularly against MCF-7 and A549 cells, suggesting that these compounds could serve as a foundation for developing new anticancer agents .

Anticonvulsant Properties

The structural analogs of this compound have been explored for their anticonvulsant effects. These compounds exhibit significant pharmacological activity as anticonvulsants, making them candidates for further research and development in treating epilepsy and related neurological disorders. The synthesis of these derivatives has been optimized to enhance their efficacy and reduce side effects .

Organic Synthesis

The compound plays a crucial role in organic synthesis methodologies. It is involved in various named reactions that facilitate the formation of complex molecular structures. The strategic application of these reactions allows chemists to construct diverse chemical entities efficiently. For example, the use of high-pressure conditions has been shown to improve the yield and purity of synthesized compounds related to this cycloheptane derivative .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify functional groups that enhance its anticancer and anticonvulsant properties. These studies provide insights into how modifications to the molecular structure can lead to improved therapeutic profiles .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and A549 cell lines with potential for drug development .
Study BAnticonvulsant PropertiesIdentified effective anticonvulsant activity in synthesized derivatives .
Study COrganic Synthesis MethodologyUtilized high-pressure synthesis techniques to enhance yield and efficiency in creating derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione stands out due to its unique combination of biological activities and synthetic versatility.

Biological Activity

5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H13NO2C_{15}H_{13}NO_2 . The synthesis typically involves high-pressure techniques that enhance yield and purity. For instance, a novel synthetic approach utilizing ammonium acetate-mediated cyclocondensation has been reported to produce various derivatives with promising yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its analogs. The compound has been evaluated against several human cancer cell lines:

Cell Line IC50 (μM) Activity
A549 (Lung)8.22Moderate Cytotoxicity
MCF-7 (Breast)9.26Moderate Cytotoxicity
HCT-116 (Colon)8.55Good Cytotoxicity

These results indicate that certain derivatives exhibit significant cytotoxic effects against lung and breast cancer cells while also showing activity against colon cancer cells .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. For example, quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), which play critical roles in epigenetic regulation and cancer progression . The intercalation into DNA by these compounds may disrupt normal cellular functions, leading to apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assays : In a study evaluating various derivatives of cycloheptaquinolines, researchers performed MTT assays to assess cell viability across different cancer cell lines. The results demonstrated that specific structural modifications could enhance cytotoxicity .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications at specific positions on the quinoline ring significantly influenced biological activity. For instance, methyl substitutions were found to enhance interaction with cellular targets .
  • In Vivo Studies : Although most studies focus on in vitro assays, preliminary in vivo studies suggest that these compounds may also exhibit anti-tumor activity in animal models, warranting further investigation .

Properties

CAS No.

919286-78-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

5-methyl-10,11-dihydrocyclohepta[c]quinoline-6,9-dione

InChI

InChI=1S/C15H13NO2/c1-16-14-5-3-2-4-12(14)11-8-6-10(17)7-9-13(11)15(16)18/h2-5,7,9H,6,8H2,1H3

InChI Key

UKRJXQOPMHTTCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=CC(=O)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.